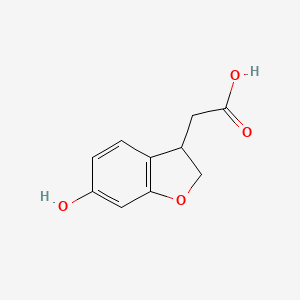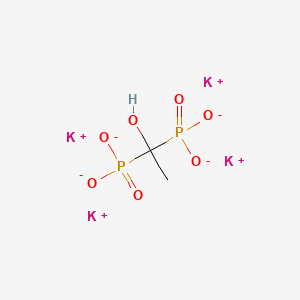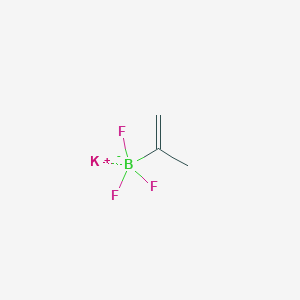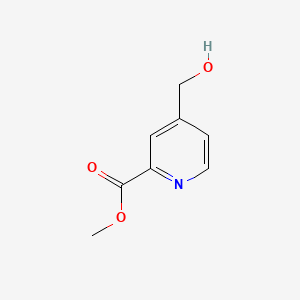
Methyl 4-(hydroxymethyl)picolinate
Vue d'ensemble
Description
Methyl 4-(hydroxymethyl)picolinate is a chemical compound with the IUPAC name methyl 4-(hydroxymethyl)-2-pyridinecarboxylate . It is a member of pyridines and an aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of Methyl 4-(hydroxymethyl)picolinate can be represented by the InChI code: 1S/C8H9NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3 . The molecular weight of this compound is 167.16 .Physical And Chemical Properties Analysis
Methyl 4-(hydroxymethyl)picolinate is a white to yellow powder or crystals . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Microbial Transformation under Sulfate-Reducing Conditions
A study by Kaiser, Minard, and Bollag (1993) explored the transformation of 4-picoline, closely related to Methyl 4-(hydroxymethyl)picolinate, under sulfate-reducing conditions. They isolated a microbial population capable of transforming 3- and 4-picoline. This process involves mineralization to carbon dioxide and ammonia, indicating potential environmental applications in bioremediation and soil recovery processes (Kaiser, Minard, & Bollag, 1993).
Alkaline Hydrolysis and Substituent Effects
Campbell et al. (1970) investigated the alkaline hydrolysis of methyl 4-X-picolinates. This research highlights the significance of substituent effects on picolinate compounds, which is essential for understanding chemical reactions and designing more efficient synthetic routes in pharmaceutical and chemical industries (Campbell, Chooi, Deady, & Shanks, 1970).
Luminescent Solids and Vapochromism
Cariati, Bu, and Ford (2000) studied the isomerization between luminescent solids involving 4-picoline. The research demonstrates the potential for developing advanced materials with unique optical properties, useful in sensors, displays, and photonics (Cariati, Bu, & Ford, 2000).
Hydrolytic Metalloenzyme Models
Tagaki et al. (1991) explored the activation of hydroxyl groups in ligands similar to Methyl 4-(hydroxymethyl)picolinate. This research is critical for understanding enzyme-like catalysis and could guide the development of new catalysts in chemical synthesis (Tagaki et al., 1991).
Enhanced Detection in Forensic Analysis
Thieme et al. (2015) utilized picolinic acid esters, structurally related to Methyl 4-(hydroxymethyl)picolinate, to improve the detection sensitivity of cannabinoids in forensic analysis. This highlights the compound's application in enhancing analytical methodologies (Thieme, Sachs, Sachs, & Moore, 2015).
Intramolecular Carbonylation in Organic Synthesis
Laha, Jethava, and Patel (2015) demonstrated the carbonylation of arenes in 2-aryl-3-picolines, related to Methyl 4-(hydroxymethyl)picolinate. Their work offers insights into novel synthetic routes for complex organic molecules, which are valuable in pharmaceutical synthesis (Laha, Jethava, & Patel, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIFQBALQLWZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630559 | |
| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(hydroxymethyl)picolinate | |
CAS RN |
317335-15-2 | |
| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 317335-15-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



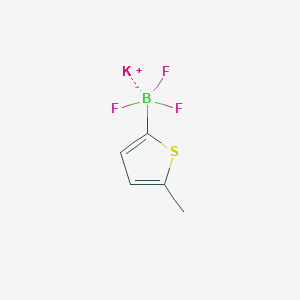
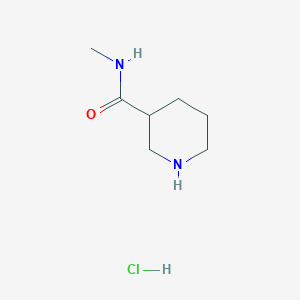

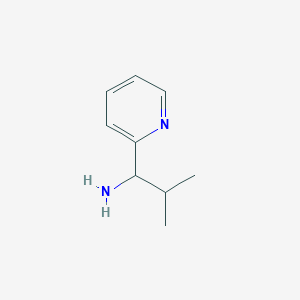

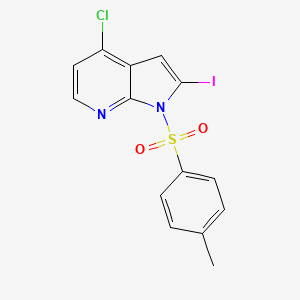


![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
